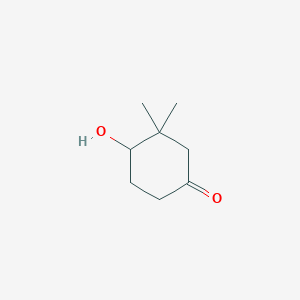

4-Hydroxy-3,3-dimethylcyclohexanone

Übersicht

Beschreibung

4-Hydroxy-3,3-dimethylcyclohexanone is a chemical compound with the molecular formula C8H14O2 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,3-dimethylcyclohexanone includes a six-membered ring, a ketone group (aliphatic), a hydroxyl group, and a secondary alcohol . The molecular weight is 142.20 .

Chemical Reactions Analysis

4-Hydroxy-3,3-dimethylcyclohexanone is a key intermediate for the synthesis of hAChE inhibitor .

Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-3,3-dimethylcyclohexanone is 142.20, and its molecular formula is C8H14O2 .

Wissenschaftliche Forschungsanwendungen

Synthesis of hAChE Inhibitors

4-Hydroxy-3,3-dimethylcyclohexanone: is a key intermediate in the synthesis of inhibitors for human Acetylcholinesterase (hAChE) . hAChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is essential for learning and memory.

Organic Synthesis Research

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for various chemical transformations, making it a valuable tool in developing new synthetic methodologies .

Stereochemical Studies

The stereochemistry of 4-Hydroxy-3,3-dimethylcyclohexanone provides an excellent model for studying conformational dynamics in cyclohexanone derivatives. This is important for understanding the behavior of these compounds under various chemical conditions .

Safety and Hazards

When handling 4-Hydroxy-3,3-dimethylcyclohexanone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

The primary target of 4-Hydroxy-3,3-dimethylcyclohexanone is the human Acetylcholinesterase (hAChE) enzyme . hAChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

It’s known that hache inhibitors typically work by binding to the active site of the enzyme, preventing it from interacting with acetylcholine and thus inhibiting its breakdown .

Biochemical Pathways

The compound is involved in the cholinergic pathway, where it inhibits the breakdown of acetylcholine by hAChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

By inhibiting hAChE and increasing acetylcholine levels, 4-Hydroxy-3,3-dimethylcyclohexanone can enhance cholinergic transmission. This can have various effects depending on the specific neural pathways involved .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-3,3-dimethylcyclohexanone can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with hAChE .

Eigenschaften

IUPAC Name |

4-hydroxy-3,3-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFGDBEVBAUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467583 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,3-dimethylcyclohexanone | |

CAS RN |

888325-29-9 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.